Germacrene D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

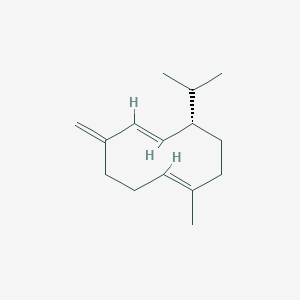

(-)-Germacrene D: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units It is found in various essential oils and is known for its distinctive woody and spicy aroma

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Germacrene D typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as sesquiterpene synthases. In laboratory settings, the synthesis may involve the use of organic solvents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of (-)-Germacrene D often relies on the extraction from natural sources, such as essential oils of plants like ginger, turmeric, and others. The extraction process involves steam distillation or solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Germacrene D undergoes various chemical reactions, including:

Oxidation: This reaction can convert (-)-Germacrene D into more oxygenated derivatives, such as alcohols, ketones, and acids.

Reduction: Reduction reactions can modify the double bonds present in the compound, leading to the formation of saturated derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, such as halogens and organometallic compounds, can be employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxygenated derivatives, saturated compounds, and substituted analogs, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Germacrene D has the chemical formula C15H24 and is commonly extracted from plants such as ginger (Zingiber officinale), gingergrass (Cymbopogon martinii), and several species within the Compositae family. It is typically obtained through steam distillation of plant materials, contributing to its presence in essential oils used in aromatherapy and personal care products .

Key Properties

- Antimicrobial Activity : Effective against various pathogens, making it suitable for pharmaceutical applications.

- Anti-inflammatory Effects : Potentially beneficial for chronic inflammatory conditions.

- Antioxidant Properties : Helps mitigate oxidative stress, contributing to overall wellness.

Pharmaceutical Applications

The pharmaceutical industry is increasingly recognizing this compound for its therapeutic properties. Its applications include:

- Antimicrobial Treatments : this compound exhibits significant antimicrobial activity against bacteria and fungi, making it a candidate for developing treatments for infections and skin conditions .

- Anti-inflammatory Formulations : Research indicates that this compound can reduce inflammation, potentially aiding in the management of chronic diseases such as arthritis and cardiovascular disorders .

- Antioxidant Supplements : Its antioxidant properties are being explored for use in dietary supplements aimed at enhancing general health and preventing age-related diseases .

Case Study: this compound in Infection Control

A study highlighted the effectiveness of this compound against oral anaerobic pathogens, suggesting its potential role in treating periodontal diseases. The compound inhibited the growth of harmful bacteria without affecting beneficial oral flora, indicating its selective antimicrobial properties .

Agricultural Applications

This compound also plays a vital role in agriculture, particularly in pest management. Its insecticidal properties make it an attractive alternative to synthetic pesticides.

Insecticidal Activity

- Pest Deterrent : this compound has been shown to deter herbivores and exhibit insecticidal activity against pests like mosquitoes and aphids. This natural approach aligns with sustainable agricultural practices .

Case Study: Insect Resistance

Research on the genus Bursera revealed that this compound not only acts as a deterrent to herbivores but also contributes to the plant's defense mechanisms against pest infestations .

Personal Care Products

The cosmetic industry utilizes this compound for its aromatic properties and potential skin benefits.

Applications in Cosmetics

- Fragrance Component : Due to its pleasant aroma, this compound is commonly used in perfumes and personal care products.

- Skin Care Formulations : Its anti-inflammatory and antioxidant effects make it a valuable ingredient in formulations aimed at improving skin health .

Market Trends and Future Directions

The market for this compound is expanding rapidly due to its versatility and natural origin. Recent trends include:

- Innovations in Formulation : Advances in encapsulation technologies are enhancing the bioavailability of this compound in various therapeutic applications .

- Sustainability Focus : Companies are increasingly adopting sustainable practices in the extraction and production processes of this compound, aligning with global trends towards environmentally friendly products .

Investment Opportunities

The rising demand for natural health products presents significant investment opportunities within the this compound market. Companies innovating in extraction technologies and product formulations are well-positioned for growth as consumer preferences shift towards natural alternatives .

Mecanismo De Acción

The mechanism of action of (-)-Germacrene D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but its ability to inhibit the growth of microorganisms and reduce inflammation is well-documented.

Comparación Con Compuestos Similares

- Germacrene A

- Germacrene B

- Germacrene C

Comparison: While all these compounds share a similar core structure, (-)-Germacrene D is unique due to its specific stereochemistry, which influences its biological activity and aroma profile. Compared to its analogs, (-)-Germacrene D often exhibits stronger antimicrobial and anti-inflammatory properties, making it a more potent candidate for various applications.

Propiedades

Número CAS |

23986-74-5 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+/t15-/m0/s1 |

Clave InChI |

GAIBLDCXCZKKJE-AVTIRSPBSA-N |

SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

SMILES isomérico |

C/C/1=C\CCC(=C)C=C[C@@H](CC1)C(C)C |

SMILES canónico |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

[S-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene; _x000B_(-)-Germacra-1(10),4(15),5-triene; (-)-Germacrene D; Germacrene D; _x000B_[s-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecyldidiene; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.